molecular formula C5H13NOS B1366785 D-Methioninol CAS No. 87206-44-8

D-Methioninol

Cat. No.: B1366785
CAS No.: 87206-44-8
M. Wt: 135.23 g/mol
InChI Key: MIQJGZAEWQQAPN-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Methioninol can be synthesized through the reduction of D-methionine. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), at a specific temperature to ensure the complete reduction of the methionine to methioninol.

Industrial Production Methods

Industrial production of this compound involves large-scale reduction processes using efficient and cost-effective reducing agents. The process is optimized to achieve high yields and purity of the final product. The production setup includes reactors, distillation units, and purification systems to ensure the quality and consistency of this compound .

Chemical Reactions Analysis

Types of Reactions

D-Methioninol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents and catalysts

Major Products Formed

    Oxidation: D-methionine sulfoxide, D-methionine sulfone

    Reduction: this compound (from D-methionine)

    Substitution: Various substituted methioninol derivatives

Mechanism of Action

D-Methioninol exerts its effects primarily through its antioxidant properties. It inhibits the production of free radicals, which are harmful molecules that can damage cells and tissues. By neutralizing free radicals, this compound helps maintain cellular health and prevents oxidative stress . The molecular targets and pathways involved include the scavenging of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes .

Properties

IUPAC Name

(2R)-2-amino-4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJGZAEWQQAPN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87206-44-8
Record name Methioninol, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087206448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 87206-44-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHIONINOL, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ML5K7P3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Methioninol
Reactant of Route 2
D-Methioninol
Reactant of Route 3
D-Methioninol
Reactant of Route 4
D-Methioninol
Reactant of Route 5
D-Methioninol
Reactant of Route 6
D-Methioninol
Customer
Q & A

Q1: What is a notable application of D-Methioninol in synthetic chemistry?

A1: this compound plays a crucial role in efficiently synthesizing (R)-3-Aminothiolane [, ]. This synthesis involves a one-pot tandem hydroxyl activation-intramolecular cyclization of tosyl-protected this compound using methanesulfonyl chloride and pyridine. Subsequently, removing the tosyl group yields (R)-3-Aminothiolane. (R)-3-Aminothiolane and its derivatives are important building blocks in synthesizing biologically active compounds. [, ].

Q2: Has this compound been used in developing any specific drug analogs?

A2: Yes, this compound has been employed in synthesizing Sparsomycin analogs, specifically N-[(E)-β-(6-methyluracil-5-yl) acryloyl]-D-methioninol []. This particular analog, along with others in the study, was tested for antibacterial activity and lytic action on Ehrlich ascites carcinoma cells. Interestingly, this analog, while not the most potent, did show significant antibacterial activity against Streptococcus pyogenes [].

Q3: Where can I find more information about the synthesis and applications of (R)-3-Aminothiolane, a compound derived from this compound?

A3: For a comprehensive understanding of (R)-3-Aminothiolane synthesis using this compound, refer to the research articles titled "An Efficient Synthesis of (R)-3-Aminothiolane" [, ]. These papers detail the synthetic procedure and highlight the importance of (R)-3-Aminothiolane derivatives in creating biologically active compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.